

# Application Notes and Protocols: ELISA for RAGE Ligand Binding Inhibition

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## Compound of Interest

Compound Name: RAGE antagonist peptide TFA

Cat. No.: B14755658

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## Introduction

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.<sup>[1][2]</sup> RAGE is implicated in a variety of pathological processes, including inflammation, diabetic complications, neurodegenerative diseases, and cancer.<sup>[1][3]</sup> It acts as a pattern recognition receptor, binding to a diverse range of ligands such as Advanced Glycation End-products (AGEs), S100 proteins, high mobility group box-1 (HMGB1), and amyloid- $\beta$  peptides.<sup>[1][2]</sup> The interaction of these ligands with RAGE triggers a cascade of intracellular signaling events, primarily mediated by the activation of transcription factors like NF- $\kappa$ B, leading to the expression of pro-inflammatory cytokines and adhesion molecules.<sup>[1][4][5]</sup> Given its central role in these pathologies, the inhibition of RAGE ligand binding is a promising therapeutic strategy.

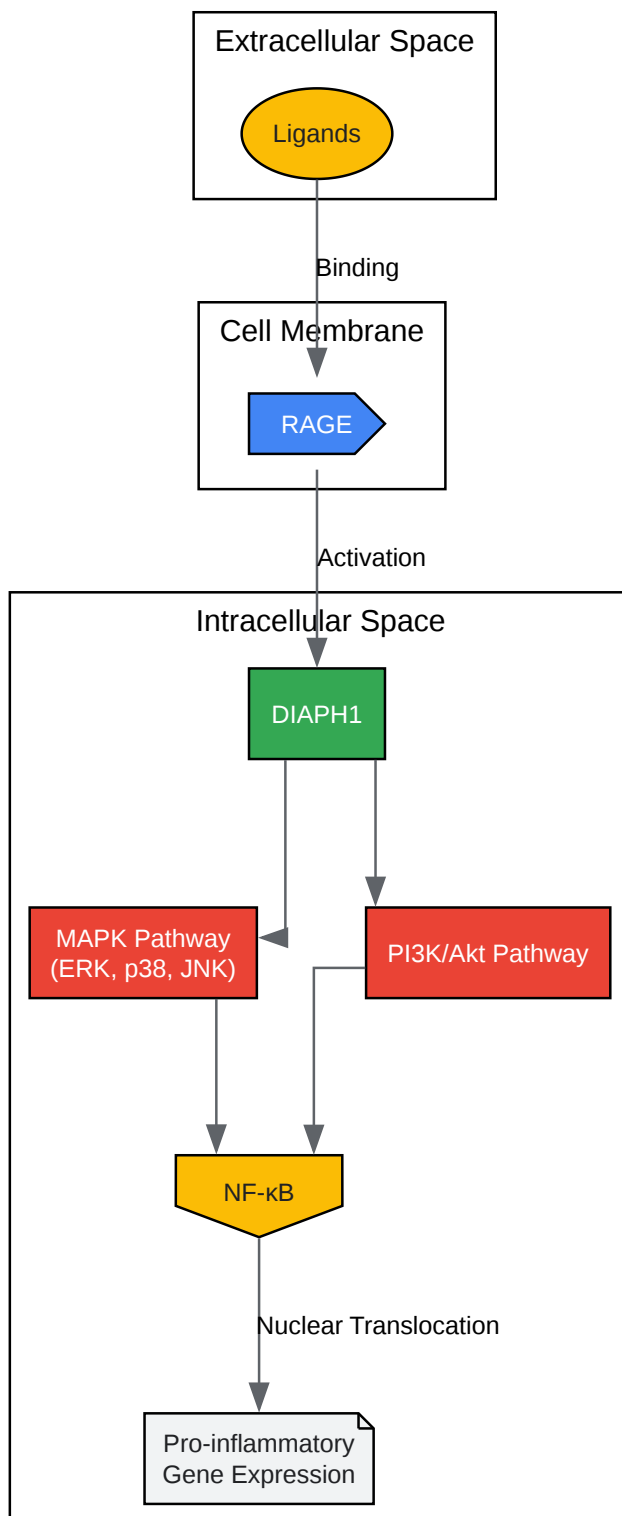
This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA)-based method to screen for and characterize inhibitors of RAGE ligand binding.

## RAGE Signaling Pathway

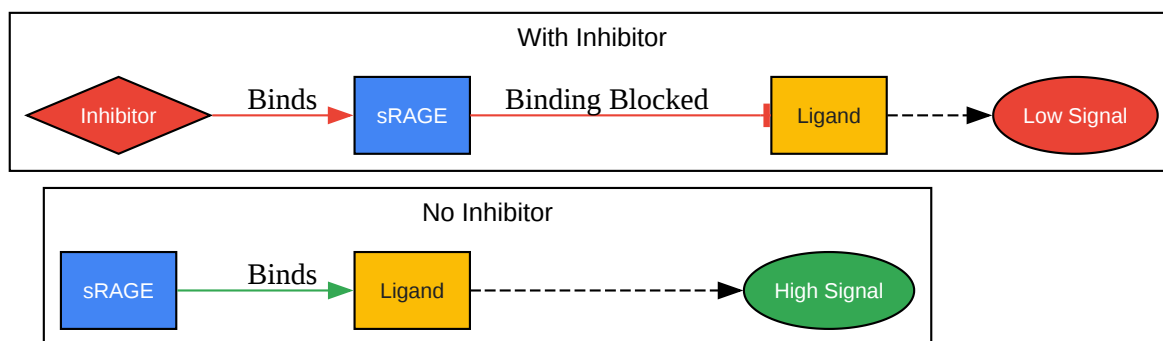
Upon ligand binding, RAGE initiates a complex intracellular signaling cascade. This pathway involves the activation of several downstream effectors, including MAP kinases (ERK1/2, p38, and JNK), PI3K/Akt, and JAK/STAT pathways.<sup>[4][5]</sup> A key consequence of RAGE activation is

the stimulation of the NF- $\kappa$ B signaling pathway, which leads to the transcription of numerous pro-inflammatory genes.[1][4][5]

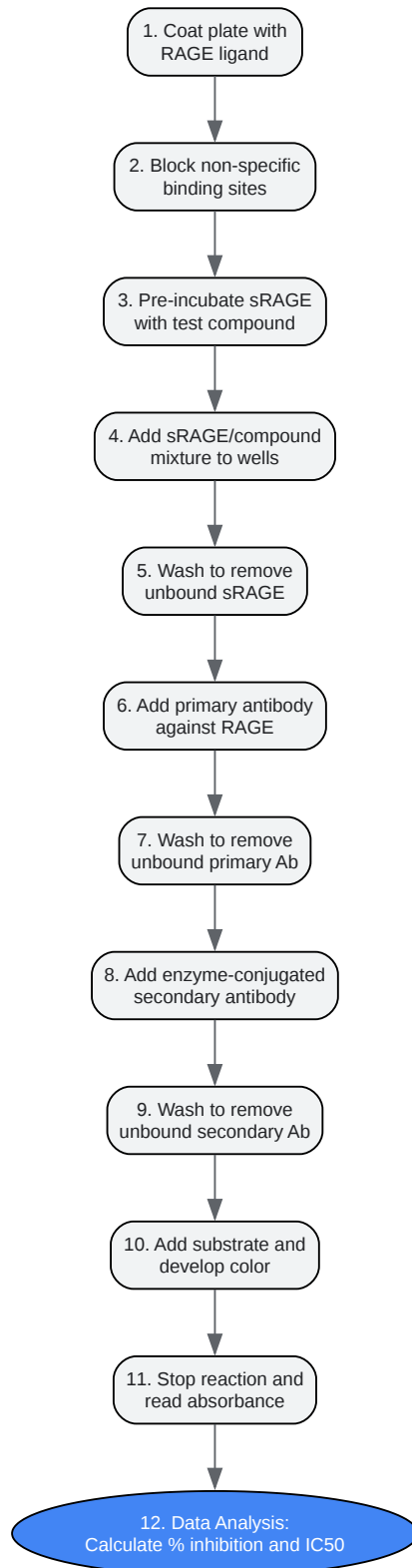
## RAGE Signaling Pathway



Principle of Competitive ELISA



## ELISA Workflow for RAGE Ligand Binding Inhibition

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